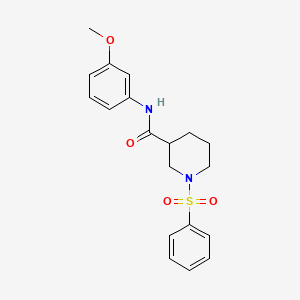
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPS was first synthesized in 2008 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-κB. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have analgesic effects and could be used to treat pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, which makes it a useful tool for studying these pathways. However, one limitation of using N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of research could be to investigate its potential therapeutic applications for other diseases, such as cancer or autoimmune disorders. Another area of research could be to investigate its mechanism of action in more detail, in order to better understand how it works in the body. Additionally, research could be done to develop new synthetic compounds based on the structure of N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, in order to improve its efficacy and selectivity for its target enzymes and signaling pathways.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-8-16(13-17)20-19(22)15-7-6-12-21(14-15)26(23,24)18-10-3-2-4-11-18/h2-5,8-11,13,15H,6-7,12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQLCIFMKGOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)
![N-phenyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4393081.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B4393085.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
![4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4393102.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)
![N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea](/img/structure/B4393127.png)
![N,N-diethyl-2-[(5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4393130.png)
![1-methyl-4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4393132.png)
![N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393137.png)
![N-allyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4393159.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)